molecular formula C21H19ClF3N3O3 B052748 Temafloxacin hydrochloride CAS No. 105784-61-0

Temafloxacin hydrochloride

Numéro de catalogue: B052748
Numéro CAS: 105784-61-0
Poids moléculaire: 453.8 g/mol
Clé InChI: DDVJEYDLTXRYAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Temafloxacin hydrochloride is a fluorinated 4-quinolone antibiotic (molecular formula: C₂₁H₁₈F₃N₃O₃·HCl; molecular weight: 453.8) initially developed for its broad-spectrum activity against aerobic and anaerobic bacteria . It inhibits bacterial DNA gyrase, disrupting DNA replication . While effective for respiratory and genitourinary infections, temafloxacin was withdrawn from the market in 1992 due to severe adverse effects, including hemolytic anemia, renal failure, and hypoglycemia .

Méthodes De Préparation

La synthèse du chlorhydrate de témafloxacine implique plusieurs étapes clés :

    Matière de départ : La synthèse commence avec l'éthyl 2,4-dichloro-5-fluorobenzoylacétate.

    Condensation : Ce composé subit une condensation pour former un intermédiaire.

    Amination : L'intermédiaire est ensuite aminé.

    Cyclisation : La cyclisation suit, formant la structure quinolonique principale.

    Estérification au bore : Cette étape implique une estérification au bore.

    Substitution : Des réactions de substitution sont effectuées pour introduire les groupes fonctionnels nécessaires.

    Hydrolyse et formation de sel : Enfin, l'hydrolyse et la formation de sel donnent le chlorhydrate de témafloxacine avec un rendement global de 45%.

Analyse Des Réactions Chimiques

Le chlorhydrate de témafloxacine subit diverses réactions chimiques, notamment :

4. Applications de la Recherche Scientifique

Le chlorhydrate de témafloxacine a été étudié pour ses propriétés antibactériennes. Il a montré une activité contre les bactéries à Gram positif et à Gram négatif, y compris les souches résistantes à d'autres antibiotiques. Ses applications incluent :

    Chimie : Utilisé comme composé de référence dans l'étude des antibiotiques fluoroquinolones.

    Biologie : Étudié pour ses effets sur la gyrase de l'ADN bactérien et la topoisomérase IV.

    Médecine : Initialement utilisé pour traiter les infections des voies respiratoires inférieures, les infections génito-urinaires et les infections cutanées.

    Industrie : Sa synthèse et sa modification présentent un intérêt pour la fabrication pharmaceutique.

5. Mécanisme d'Action

L'action bactéricide du chlorhydrate de témafloxacine résulte d'une interférence avec l'activité des enzymes bactériennes de la gyrase de l'ADN et de la topoisomérase IV, qui sont nécessaires à la transcription et à la réplication de l'ADN bactérien. La gyrase de l'ADN est la principale cible des quinolones pour les bactéries à Gram négatif, tandis que la topoisomérase IV est la cible préférentielle dans les organismes à Gram positif. L'interférence avec ces enzymes entraîne une rupture de la chaîne de l'chromosome bactérien, un superenroulement et une rescellage, inhibant ainsi la réplication et la transcription de l'ADN .

Applications De Recherche Scientifique

Respiratory Tract Infections

Temafloxacin has been primarily indicated for the treatment of lower respiratory tract infections, including:

  • Community-acquired pneumonia
  • Exacerbations of chronic bronchitis

In clinical studies, temafloxacin demonstrated high eradication rates for pathogens like Streptococcus pneumoniae, achieving approximately 98% overall eradication and 100% in pneumococcal infections among smokers and the elderly .

Urinary Tract Infections

The compound has also shown efficacy in treating:

  • Genital and urinary tract infections such as prostatitis and gonococcal infections.

In vitro studies indicated that temafloxacin had minimal inhibitory concentrations (MIC90) against Neisseria gonorrhoeae (≤0.015 μg/mL) and Chlamydia trachomatis (0.25 μg/mL), demonstrating its potential as a treatment for sexually transmitted diseases .

Skin and Soft Tissue Infections

Temafloxacin has been indicated for skin and soft tissue infections, showing comparable effectiveness to other antibiotics like amoxicillin in clinical trials .

In Vitro Studies

In vitro studies have assessed temafloxacin's activity against a wide range of bacterial isolates:

  • The MIC90 values against respiratory pathogens were found to be ≤0.06 μg/mL for Haemophilus influenzae and Moraxella catarrhalis.
  • Against Gram-negative bacteria, temafloxacin was comparable to ciprofloxacin and difloxacin but showed higher activity against some strains of Staphylococcus aureus and Streptococcus species .
PathogenMIC90 (μg/mL)Comparison with Other Antibiotics
Haemophilus influenzae≤0.06Comparable to ciprofloxacin
Neisseria gonorrhoeae≤0.015Superior to other fluoroquinolones
Chlamydia trachomatis0.25Effective against resistant strains
Pseudomonas aeruginosa0.5 - >16Variable efficacy

In Vivo Studies

In animal models, temafloxacin exhibited significant efficacy:

  • A study on intra-abdominal abscesses in rats showed a cure rate of 90.9% when treated with temafloxacin compared to no treatment .
  • It was also effective in mouse models against various strains of bacteria, including Salmonella typhimurium and Pseudomonas aeruginosa, demonstrating superior activity compared to ciprofloxacin in certain cases .

Pharmacokinetics

Temafloxacin is well absorbed from the gastrointestinal tract, with an oral bioavailability exceeding 90%. It achieves high concentrations in respiratory tissues, making it particularly effective for pulmonary infections . The drug has a half-life of approximately 7-8 hours, allowing for twice-daily dosing regimens.

Safety Profile and Adverse Effects

Although temafloxacin has demonstrated efficacy, its use has been associated with severe adverse reactions leading to its withdrawal from the market shortly after approval due to cases of hemolytic anemia and allergic reactions . Careful monitoring is essential when administering this antibiotic.

Mécanisme D'action

The bactericidal action of temafloxacin hydrochloride results from interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. Interference with these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing, thereby inhibiting DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Fluoroquinolones

In Vitro Antibacterial Activity

Temafloxacin’s MIC₉₀ values against key pathogens highlight its unique profile:

Organism Temafloxacin MIC₉₀ (µg/mL) Ciprofloxacin MIC₉₀ (µg/mL) Ofloxacin MIC₉₀ (µg/mL) Norfloxacin MIC₉₀ (µg/mL)
Staphylococcus aureus ≤0.25 0.5–1.0 0.5–1.0 1.0–2.0
Streptococcus spp. ≤0.12 1.0–2.0 1.0–2.0 4.0–8.0
Escherichia coli 0.25–0.5 0.03–0.06 0.12–0.25 0.5–1.0
Pseudomonas aeruginosa 1.0–2.0 0.25–0.5 1.0–2.0 4.0–8.0
Bacteroides fragilis 1.0–2.0 8.0–16.0 8.0–16.0 >32.0

Key Findings :

  • Gram-positive bacteria: Temafloxacin demonstrated superior activity (2–8× lower MICs) compared to ciprofloxacin, ofloxacin, and norfloxacin .
  • Anaerobic bacteria: It was markedly more potent (4–16×) than other fluoroquinolones, which often lack anaerobic coverage .
  • Gram-negative enterobacteria: Activity was comparable to ofloxacin and norfloxacin but 2–4× weaker than ciprofloxacin .

In Vivo Efficacy

In murine infection models, temafloxacin showed:

  • 5–10× higher oral efficacy than ciprofloxacin against S. aureus and streptococci .
  • Equivalent activity to ciprofloxacin and difloxacin against P. aeruginosa and Proteus mirabilis .
  • 3× lower activity than difloxacin but 5× higher activity than ciprofloxacin against Salmonella typhimurium .

Pharmacokinetics

Parameter Temafloxacin Hydrochloride Ciprofloxacin Difloxacin
Peak Serum Concentration 6× higher than ciprofloxacin 1.5–2.5 µg/mL 2× higher than temafloxacin
Serum Half-life (mice) ~2 hours ~2 hours ~12 hours
Oral Bioavailability High Moderate High

Temafloxacin’s higher peak serum levels and shorter half-life compared to difloxacin suggest a need for more frequent dosing .

Structural and Mechanistic Insights

Temafloxacin’s 1-(2,4-difluorophenyl) substituent enhances Gram-positive and anaerobic activity by improving DNA gyrase binding . However, its 3-methylpiperazinyl group may contribute to off-target interactions, explaining its unique toxicity profile .

Activité Biologique

Temafloxacin hydrochloride is a fluoroquinolone antibiotic that was initially marketed under the name Omniflox. Although it was withdrawn from the market in 1992 due to severe adverse effects, its biological activity remains a topic of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of temafloxacin, including its pharmacodynamics, clinical efficacy, and comparative studies with other antibiotics.

Pharmacodynamics

Temafloxacin exhibits bactericidal activity primarily through its interference with bacterial DNA replication. The drug targets two key enzymes:

  • DNA gyrase : Predominantly in gram-negative bacteria.
  • Topoisomerase IV : More relevant for gram-positive organisms.

Inhibition of these enzymes leads to strand breakage in bacterial DNA, preventing replication and transcription, which ultimately results in cell death .

The mechanism can be summarized as follows:

  • Binding : Temafloxacin binds to the A subunit of DNA gyrase and topoisomerase IV.
  • Inhibition : This binding inhibits the enzymes' activities, leading to supercoiling and strand breakage.
  • Cell Death : The inability to replicate DNA results in bacterial cell death.

Clinical Efficacy

Temafloxacin has been evaluated in various clinical settings, particularly for urinary tract infections (UTIs) and respiratory infections. A notable study compared a 3-day regimen of temafloxacin with a 7-day regimen of ciprofloxacin for treating uncomplicated UTIs.

Study Findings

  • Efficacy : In a clinical trial involving 404 women, temafloxacin achieved a bacteriologic eradication rate of 97% compared to 96% for ciprofloxacin. Clinical cure rates were reported at 90% for temafloxacin and 95% for ciprofloxacin .
  • Adverse Effects : The incidence of adverse effects was similar between the two drugs, with headache and nausea being the most common side effects. Notably, only a small percentage of patients discontinued treatment due to side effects .

Comparative Studies

A comparative analysis of temafloxacin's activity against other antibiotics reveals its potency against various pathogens:

Pathogen Temafloxacin Activity Ciprofloxacin Activity
Neisseria gonorrhoeaeEffectiveEffective
Escherichia coliHighly effectiveHighly effective
Staphylococcus aureusModerate effectivenessHighly effective
Pseudomonas aeruginosaLimited effectivenessHighly effective

Temafloxacin demonstrated significant activity against gram-negative bacteria such as E. coli and Neisseria gonorrhoeae, while also showing effectiveness against some gram-positive organisms like Staphylococcus aureus .

Pharmacokinetics

The pharmacokinetic profile of temafloxacin shows high bioavailability and relatively short half-life:

  • Bioavailability : Approximately 90% in healthy volunteers.
  • Half-life : About 8 hours in patients with normal renal function .
  • Metabolism : Primarily hepatic, with minimal renal excretion.

Case Studies

Several case studies highlight the application of temafloxacin in clinical settings:

  • Acute Purulent Exacerbations of Chronic Bronchitis : In a study involving hospitalized patients, temafloxacin was administered at doses of 300 or 600 mg twice daily for ten days, demonstrating efficacy in reducing symptoms associated with exacerbations .
  • Comparison with Other Fluoroquinolones : Research indicated that temafloxacin had comparable efficacy to other fluoroquinolones like ciprofloxacin in treating UTIs without significant differences in side effect profiles .

Q & A

Basic Research Questions

Q. What is the mechanism of action of temafloxacin hydrochloride against bacterial targets, and how can its efficacy be validated in vitro?

this compound, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. To validate its efficacy, researchers can perform minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., E. coli or S. aureus). Time-kill curve experiments and post-antibiotic effect (PAE) studies further characterize bactericidal activity. Ensure adherence to CLSI guidelines for reproducibility .

Q. How should researchers account for this compound’s chemical stability in experimental design?

this compound (C₂₁H₁₈F₃N₃O₃·HCl) is light-sensitive and hygroscopic. Stability studies under varying pH (e.g., simulated gastric fluid) and temperatures (4°C vs. 25°C) are critical. Use HPLC with fluorescence detection (excitation: 280 nm, emission: 460 nm) to quantify degradation products. Store lyophilized powder in amber vials at -20°C to minimize hydrolysis .

Q. What are the key pharmacokinetic parameters to measure in preclinical studies?

Focus on bioavailability, plasma half-life (t₁/₂), and tissue distribution. For example, after oral administration in rodents, collect serial blood samples to calculate AUC (area under the curve) and Cₘₐₓ (peak plasma concentration). Compare these with tissue homogenates (e.g., lung, kidney) using LC-MS/MS. Hair analysis can serve as a longitudinal exposure marker, as demonstrated in human studies .

Advanced Research Questions

Q. How can contradictory data between in vitro efficacy and in vivo toxicity be reconciled during drug development?

this compound’s withdrawal in 1992 due to hemolytic anemia and hepatotoxicity highlights the need for robust translational models. Use human-derived organoids or co-culture systems (e.g., hepatocytes with immune cells) to simulate immune-mediated toxicity. Integrate metabolomics to identify reactive metabolites linked to adverse effects. Cross-reference preclinical safety data with post-market surveillance reports .

Q. What experimental strategies optimize dose-response relationships while minimizing resistance emergence?

Design mutant prevention concentration (MPC) studies to determine the threshold for resistance suppression. Combine temafloxacin with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in checkerboard assays. Use whole-genome sequencing of serial passaged bacteria to identify resistance mutations (e.g., gyrA or parC mutations) .

Q. How should researchers address batch-to-batch variability in this compound sourcing for reproducibility?

Validate purity (>98%) via NMR and mass spectrometry. Include a certificate of analysis (CoA) with each batch, specifying residual solvents (e.g., dimethylformamide) and heavy metals. Cross-check regulatory identifiers (e.g., FDA Unique Ingredient Identifier OC5IGJ7J6I) to ensure compliance with pharmacopeial standards .

Q. Methodological Considerations

Table 1: Key Analytical Methods for this compound

ParameterMethodDetection LimitReference
Plasma concentrationLC-MS/MS0.1 ng/mL
Hair drug exposureHPLC with fluorescence detection5 ng/mg hair
Bacterial susceptibilityBroth microdilution (CLSI)MIC90 ≤ 2 µg/mL

Table 2: Critical Safety Parameters from Historical Data

Adverse EffectIncidence in Clinical TrialsPreclinical Model for Mitigation
Hemolytic anemia0.1% (post-market)Human erythrocyte lysis assay
Hepatotoxicity0.05%3D liver microphysiological system
HypoglycemiaRare (elderly patients)Pancreatic islet cell assays

Propriétés

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVJEYDLTXRYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108319-06-8 (Parent)
Record name Temafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70909733
Record name 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105784-61-0
Record name Temafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temafloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Temafloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Temafloxacin hydrochloride
Reactant of Route 4
Temafloxacin hydrochloride
Reactant of Route 5
Temafloxacin hydrochloride
Reactant of Route 6
Reactant of Route 6
Temafloxacin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.